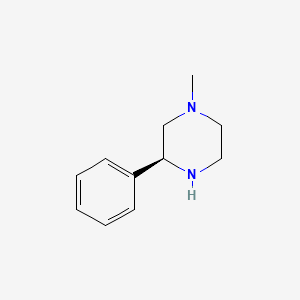

(S)-1-methyl-3-phenylpiperazine

Description

Properties

IUPAC Name |

(3S)-1-methyl-3-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMBVBDXXYXPEW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN[C@H](C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931115-08-1 | |

| Record name | (S)-1-Methyl-3-phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0931115081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYL-3-PHENYLPIPERAZINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M4776J1MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Pivotal Role of Piperazine Derivatives in Science

Piperazine (B1678402) and its derivatives are of paramount importance in medicinal chemistry. nih.govnih.gov The heterocyclic structure offers a versatile platform that can be readily modified to fine-tune pharmacological activity. nih.gov Key attributes of the piperazine ring include its relative structural rigidity, the presence of hydrogen bond donors and acceptors, and a significant polar surface area. nih.gov These characteristics often translate to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties of molecules that incorporate this ring system. nih.gov

The broad therapeutic applicability of piperazine derivatives is extensive, with research demonstrating their potential in developing treatments for a wide array of conditions. nih.gov These include, but are not limited to, antipsychotic, antidepressant, anxiolytic, analgesic, and anti-inflammatory applications. nih.govthieme-connect.com Furthermore, piperazine-conjugated structures have shown promise in the field of oncology, exhibiting notable antitumor activity. mdpi.com The ability to attach various substituents to the nitrogen atoms of the piperazine ring allows for the systematic exploration of structure-activity relationships, a fundamental concept in drug design. nih.gov

The Research Trajectory of S 1 Methyl 3 Phenylpiperazine

(S)-1-Methyl-3-phenylpiperazine, a specific derivative of piperazine (B1678402), has garnered attention primarily as a key intermediate in the synthesis of more complex pharmaceutical compounds. justia.comsmolecule.com Its molecular structure features a piperazine ring with a methyl group at the 1-position and a phenyl group at the 3-position, with the stereochemistry at the chiral center designated as (S).

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5271-27-2 |

| Molecular Formula | C11H16N2 |

| Molecular Weight | 176.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 56-60 °C |

Data sourced from multiple chemical suppliers and databases. guidechem.comscbt.comsigmaaldrich.com

The research landscape of this compound is significantly linked to its role in the synthesis of the antidepressant drug Mirtazapine. justia.comgoogle.com Several synthetic routes have been developed to produce this intermediate with high purity, a critical factor for its use in pharmaceutical manufacturing. justia.comgoogle.comresearchgate.net These methods often focus on achieving selective methylation and controlling stereochemistry to yield the desired (S)-enantiomer. smolecule.comresearchgate.net

Beyond its use as a synthetic precursor, research into phenylpiperazine derivatives suggests potential interactions with neurotransmitter systems, particularly serotonin (B10506) and norepinephrine (B1679862) receptors. smolecule.comwikipedia.org This has led to its use as a reference material in forensic laboratories for the study of psychoactive substances. guidechem.comchemicalbook.com

Academic and Industrial Research Objectives

General Synthetic Routes to 1-Methyl-3-phenylpiperazine (B26559)

Several general synthetic routes for the production of 1-methyl-3-phenylpiperazine have been established, each with distinct advantages and disadvantages. These methods often involve the formation of the piperazine (B1678402) ring followed by methylation, or the use of pre-functionalized building blocks that are then cyclized.

Cyclization Reactions in Piperazine Ring Formation

The formation of the piperazine ring is a critical step in the synthesis of 1-methyl-3-phenylpiperazine. One common approach involves the reaction of a substituted ethylenediamine (B42938) derivative with a suitable dielectrophile. For instance, the condensation of ethyl α-bromophenylacetate with ethylenediamine yields 3-oxo-2-phenylpiperazine, which can then be reduced to 2-phenylpiperazine (B1584378). researchgate.net This intermediate serves as a precursor for subsequent methylation.

Another cyclization strategy involves the reaction of N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine with ammonia (B1221849). justia.comgoogle.com This method directly introduces the methyl group at the desired position, but can be complicated by the formation of isomeric byproducts. google.com The selectivity of this reaction is highly dependent on the purity of the starting materials. google.com

Methylation Strategies for Piperazine Scaffolds

Methylation of a pre-formed piperazine scaffold is a frequently employed strategy. A common precursor for this approach is 2-phenylpiperazine. However, direct methylation of 2-phenylpiperazine can lead to a mixture of products, including the desired 1-methyl-3-phenylpiperazine, as well as the unreacted starting material, 1,4-dimethyl-2-phenylpiperazine, and the isomeric 1-methyl-2-phenylpiperazine (B3023066). justia.comgoogle.com This lack of selectivity necessitates extensive purification to isolate the pure desired product. justia.com

To overcome the issue of non-selective methylation, protecting group strategies have been developed. For example, the 4-position of the piperazine ring can be protected with a benzyl (B1604629) group. researchgate.net This allows for selective methylation at the 1-position. The benzyl protecting group can then be removed via catalytic hydrogenation to yield 1-methyl-3-phenylpiperazine. google.com Common methylation agents include methyl iodide in the presence of a base like sodium hydride in a solvent such as N,N-dimethylformamide. justia.comgoogle.com

Approaches via α-Bromophenylacetic Acid Ester and Ethylenediamine

A well-established route to 1-methyl-3-phenylpiperazine begins with the reaction of an α-bromophenylacetic acid ester with ethylenediamine. justia.comgoogle.com This condensation reaction forms 2-oxo-3-phenylpiperazine. justia.comgoogle.com The lactam functionality in 2-oxo-3-phenylpiperazine is then reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF), to yield 2-phenylpiperazine. justia.comgoogle.com The final step involves the methylation of 2-phenylpiperazine. As mentioned previously, this methylation step can be non-selective, yielding a mixture of N-methylated products. justia.comgoogle.com

Synthesis from N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine

An alternative synthesis involves the use of N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine as a key intermediate. google.comgoogle.com This dichloride compound is reacted with ammonia to form the piperazine ring, directly yielding 1-methyl-3-phenylpiperazine. justia.comgoogle.com The dichloride precursor is typically prepared from N-(2-hydroxyethyl)-N-methyl-β-hydroxy-β-phenylethylamine through chlorination. justia.comgoogle.com A significant challenge in this route is the potential for the formation of the isomeric 1-methyl-2-phenylpiperazine, which arises from a lack of selectivity in the synthesis of the diol precursor. justia.comgoogle.com The reaction of styrene (B11656) oxide with N-methylethanolamine can produce a substantial amount of the isomeric diol, leading to contamination of the final product. google.com

Condensation and Cyclization Protocols from Aromatic Aldehydes and Haloamines

A novel approach involves the condensation of an aromatic aldehyde, such as benzaldehyde, with a haloamine, like 2-chloroethylamine, to form an imine tautomer. researchgate.netsphinxsai.com This intermediate, (2-chloro-N-((1E)-phenylmethylene)ethanamine), then undergoes cyclization with a substituted alkyl haloamine, for example, 1-chloro-N-methylmethanamine, to produce a tetrahydropyrazine (B3061110) derivative (1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine). researchgate.netsphinxsai.com Subsequent reduction of this intermediate, often with a metal hydride like sodium borohydride, yields the target compound, N-methyl-3-phenylpiperazine. researchgate.netsphinxsai.com

Development of Novel Intermediates in this compound Synthesis

To address the challenges of selectivity and yield in the synthesis of this compound, research has focused on the development of novel intermediates. One such intermediate is 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine. justia.comgoogle.com This compound is synthesized by first protecting the 4-position of 2-oxo-3-phenylpiperazine with a benzyl group, followed by methylation at the 1-position. researchgate.net The subsequent reduction of the lactam and deprotection of the benzyl group provides a more controlled and selective route to the final product. google.comresearchgate.net

Table of Reaction Conditions for the Synthesis of 1-Methyl-3-phenylpiperazine Intermediates

| Intermediate | Reagents and Conditions | Reference |

|---|---|---|

| 2-Oxo-3-phenylpiperazine | α-Bromophenylacetic acid ester, Ethylenediamine | justia.com, google.com |

| 1-Methyl-3-phenylpiperazine | N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine, Ammonia | justia.com, google.com |

| 1-Methyl-3-phenylpiperazine | 2-Phenylpiperazine, Methyl iodide, Triethylamine, Acetone | justia.com |

| 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | 4-Benzyl-2-oxo-3-phenylpiperazine, Methyl iodide, Sodium hydride, N,N-Dimethylformamide | justia.com, google.com |

| 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyrazine | Benzaldehyde, 2-Chloroethylamine, 1-Chloro-N-methylmethanamine | researchgate.net, sphinxsai.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Methyl-3-phenylpiperazine |

| 2-Phenylpiperazine |

| 1,4-Dimethyl-2-phenylpiperazine |

| 1-Methyl-2-phenylpiperazine |

| Ethyl α-bromophenylacetate |

| Ethylenediamine |

| 3-Oxo-2-phenylpiperazine |

| N-(2-chloroethyl)-N-methyl-β-chloro-β-phenylethylamine |

| N-(2-hydroxyethyl)-N-methyl-β-hydroxy-β-phenylethylamine |

| Styrene oxide |

| N-Methylethanolamine |

| Benzaldehyde |

| 2-Chloroethylamine |

| (2-chloro-N-((1E)-phenylmethylene)ethanamine) |

| 1-Chloro-N-methylmethanamine |

| 1-Methyl-3-phenyl-1,2,3,6-tetrahydropyrazine |

| 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine |

| 4-Protected-1-alkyl-2-oxo-3-phenylpiperazines |

| 1-Alkyl-2-oxo-3-phenylpiperazines |

| 1-Alkyl-3-phenylpiperazines |

| 4-Benzyl-2-oxo-3-phenylpiperazine |

| Lithium aluminum hydride |

| Sodium hydride |

| Methyl iodide |

| N,N-Dimethylformamide |

| Sodium borohydride |

| Triethylamine |

The Role of 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine as a Key Intermediate

A significant advancement in the synthesis of 1-methyl-3-phenylpiperazine involves the use of the novel intermediate, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine. justia.comwipo.int This strategy provides a pathway to a highly pure final product. justia.com The synthesis begins with the protection of 2-oxo-3-phenylpiperazine at the N4 position with a benzyl group, yielding 4-benzyl-2-oxo-3-phenylpiperazine. arkat-usa.org Subsequent methylation at the N1 position affords the key intermediate, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine. arkat-usa.orggoogle.com

The next step involves the reduction of the oxo group at the C2 position. This is typically achieved using a reducing agent like lithium aluminium hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF), which converts the intermediate to 4-benzyl-1-methyl-3-phenylpiperazine (B3188717). arkat-usa.orggoogle.com The final step is the removal of the benzyl protecting group from the N4 position. This is commonly accomplished through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. justia.comgoogle.com This deprotection step yields the desired 1-methyl-3-phenylpiperazine. google.com

Utilization of 1-Methyl-2-oxo-3-phenylpiperazine as a Precursor

Another synthetic approach utilizes 1-methyl-2-oxo-3-phenylpiperazine as a direct precursor. arkat-usa.orggoogle.com In one method, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine is debenzylated via hydrogenation to yield 1-methyl-2-oxo-3-phenylpiperazine. justia.com This intermediate is then reduced, for example with lithium aluminium hydride in tetrahydrofuran, to give 1-methyl-3-phenylpiperazine. justia.com This two-step sequence, involving deprotection followed by reduction, provides an alternative route to the target molecule. arkat-usa.org

Protective Group Strategies for Stereoselective Synthesis

The use of protecting groups is a cornerstone of modern organic synthesis, and it plays a crucial role in the selective synthesis of 1-methyl-3-phenylpiperazine. arkat-usa.org Early synthetic methods that involved direct methylation of 2-phenylpiperazine were often plagued by a lack of selectivity, leading to a mixture of products including the desired 1-methyl-3-phenylpiperazine, unreacted starting material, and the undesired 1,4-dimethyl-2-phenylpiperazine. justia.comgoogle.com This necessitated extensive purification. justia.com

To circumvent this issue, protective group strategies were developed. arkat-usa.org By temporarily blocking one of the nitrogen atoms in the piperazine ring, methylation can be directed to the other nitrogen. The benzyl group is a commonly employed protecting group for the N4 position. arkat-usa.orggoogle.com Another protecting group that has been utilized is the tert-butoxycarbonyl (Boc) group. arkat-usa.org

The general strategy involves:

Protection: The N4 position of a suitable precursor, such as 2-oxo-3-phenylpiperazine, is protected. arkat-usa.org

Alkylation: The N1 position is then methylated. arkat-usa.org

Reduction: The oxo group at C2 is reduced. arkat-usa.org

Deprotection: The protecting group at the N4 position is removed to yield the final product. arkat-usa.org

Alternatively, the deprotection step can precede the reduction. arkat-usa.org These protective group strategies have proven effective in achieving a more selective and efficient synthesis of 1-methyl-3-phenylpiperazine. arkat-usa.org

| Intermediate | Reagents and Conditions | Product | Reference |

| 4-Benzyl-2-oxo-3-phenylpiperazine | Methyl iodide, Sodium hydride, DMF | 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | arkat-usa.org |

| 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | Lithium aluminium hydride, THF | 4-Benzyl-1-methyl-3-phenylpiperazine | arkat-usa.orggoogle.com |

| 4-Benzyl-1-methyl-3-phenylpiperazine | H₂, Pd/C, Acetic acid | 1-Methyl-3-phenylpiperazine | justia.comgoogle.com |

| 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine | H₂, Pd/C, Acetic acid | 1-Methyl-2-oxo-3-phenylpiperazine | justia.com |

| 1-Methyl-2-oxo-3-phenylpiperazine | Lithium aluminium hydride, THF | 1-Methyl-3-phenylpiperazine | justia.com |

Stereoselective Synthesis of this compound

The synthesis of the specific (S)-enantiomer of 1-methyl-3-phenylpiperazine requires stereoselective methods. One powerful approach is the use of enzymatic kinetic resolution.

Enzymatic Hydrolysis for Enantiomeric Enrichment

Enzymatic kinetic resolution is a widely used technique for obtaining enantiomerically pure compounds, including chiral amines and alcohols. nih.govrsc.orgmdpi.com This method relies on the ability of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other, leading to the enrichment of the less reactive enantiomer and the formation of an enantiopure product. rsc.org

Application of Proteases

Proteases are a class of enzymes that catalyze the breakdown of proteins and have found applications in organic synthesis. sigmaaldrich.com Certain proteases, such as those from Streptomyces griseus and the commercial preparation Esperase, have been investigated for their ability to perform enantioselective transformations. nih.gov Streptomyces griseus produces a mixture of proteolytic enzymes, including serine proteases, which have a broad range of substrate specificities. sigmaaldrich.comsigmaaldrich.com These proteases function by hydrolyzing peptide bonds and can be utilized for the kinetic resolution of chiral compounds. sigmaaldrich.com

Optimization of Reaction Conditions for High Enantiomeric Purity

The success of an enzymatic kinetic resolution hinges on the careful optimization of reaction conditions to achieve high enantiomeric excess (ee) of the desired product. nih.gov Factors that can be fine-tuned include the choice of enzyme, solvent, temperature, pH, and reaction time. nih.govsigmaaldrich.com For instance, the stability and activity of proteases from Streptomyces griseus are pH-dependent, with optimal activity typically observed in the neutral to slightly alkaline range (pH 7-8). sigmaaldrich.comamazonaws.com

In a typical kinetic resolution of a racemic amine, the enzyme would selectively acylate one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. mdpi.com The progress of the reaction and the enantiomeric purity of both the product and the remaining substrate are often monitored using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC). mdpi.com By carefully controlling the reaction conditions, it is possible to achieve high enantiomeric purity for the target this compound. nih.gov

| Enzyme Source | Enzyme Type | Application | Reference |

| Streptomyces griseus | Protease (mixture of serine proteases, endopeptidases, etc.) | Proteolysis, kinetic resolution | sigmaaldrich.comsigmaaldrich.com |

| Not Specified | Esperase | Enzymatic hydrolysis | nih.gov |

Chiral Resolution Techniques (e.g., Diastereomeric Salt Formation with (+)-Anicyphos)

Chiral resolution is a traditional yet effective method for separating enantiomers from a racemic mixture. This technique relies on the use of a single enantiomer of a second chiral compound, known as a resolving agent. The reaction between the racemic mixture and the resolving agent forms a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

A common approach is diastereomeric salt formation, where a racemic base is treated with a chiral acid. While the use of the specific chiral phosphoric acid (+)-Anicyphos as a resolving agent for 1-methyl-3-phenylpiperazine is noted, detailed process literature on this specific pairing is not widely available.

However, an alternative and well-documented method for the chiral resolution of racemic 1-methyl-3-phenylpiperazine is through enzymatic kinetic resolution. This strategy employs an enzyme that selectively reacts with one enantiomer over the other.

Enzymatic Kinetic Resolution:

Research has demonstrated the use of Streptomyces griseus protease for the kinetic resolution of racemic 1-methyl-3-phenylpiperazine. The process involves two key steps:

Acylation: The racemic amine is first converted into an oxalamate derivative by reacting it with an agent like methyl chlorooxalate.

Enzymatic Hydrolysis: The resulting racemic oxalamate is then exposed to the Streptomyces griseus protease. The enzyme selectively hydrolyzes the (S)-oxalamate back to this compound, leaving the (R)-oxalamate largely unreacted.

The desired (S)-enantiomer can then be separated from the unreacted (R)-enantiomer derivative through standard purification techniques like chromatography or crystallization. Studies have shown that optimizing conditions, such as using aqueous buffers with co-solvents (e.g., DMSO) at temperatures between 25–30°C, can achieve high enantiomeric excess (ee).

Asymmetric Catalysis in Piperazine Derivative Synthesis

To circumvent the inherent 50% theoretical yield limit of classical resolution, modern synthetic chemistry has shifted towards asymmetric catalysis. These methods use a small amount of a chiral catalyst to stereoselectively synthesize the desired enantiomer directly from an achiral or prochiral starting material, often with high efficiency and enantiopurity. Several catalytic systems have been developed for the asymmetric synthesis of the chiral piperazine core. rsc.org

Palladium-Catalyzed Asymmetric Synthesis: Palladium catalysis is a powerful tool for constructing chiral piperazine frameworks.

Asymmetric Hydrogenation: One approach involves the palladium-catalyzed asymmetric hydrogenation of specifically substituted pyrazin-2-ols. rsc.org Using a chiral palladium catalyst, such as one employing the (R)-TolBINAP ligand, these aromatic precursors can be converted into chiral piperazin-2-ones with high enantioselectivity. These piperazinone intermediates can then be reduced using a reducing agent like lithium aluminium hydride to yield the final chiral piperazine without loss of optical purity.

Asymmetric Allylic Alkylation (AAA): The palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones is another effective strategy. nih.gov This method creates highly enantioenriched tertiary piperazin-2-ones, which can be subsequently deprotected and reduced to afford the corresponding chiral tertiary piperazines. nih.gov

Ruthenium-Catalyzed Asymmetric Synthesis: Ruthenium-based catalysts are also prominent in the synthesis of chiral heterocycles. Ruthenium complexes are particularly effective in "hydrogen borrowing" or transfer hydrogenation reactions. For instance, a (pyridyl)phosphine-ligated ruthenium(II) catalyst can facilitate the coupling of diamines and diols to produce piperazines. researchgate.netthieme-connect.com While the direct asymmetric synthesis of this compound via this specific route requires a suitable chiral ligand and conditions to avoid racemization, the methodology represents a key strategy in the synthesis of the broader class of piperazine compounds. thieme-connect.com

Purification and Isolation Techniques for Enantiomerically Pure this compound

The purification and isolation of the target compound are critical final steps to ensure high purity, which is often monitored by High-Performance Liquid Chromatography (HPLC). google.comresearchgate.net A robust, multi-step procedure involving acid-base extraction is commonly employed following the synthesis or resolution of 1-methyl-3-phenylpiperazine. google.com

A typical purification sequence detailed in patent literature proceeds as follows:

Reaction Quenching: After the synthesis reaction (e.g., a reduction with lithium aluminium hydride), the reaction mixture is carefully cooled and quenched by the successive addition of water and an aqueous sodium hydroxide (B78521) solution. google.com

Filtration and Concentration: The resulting solids (e.g., aluminum salts) are removed by filtration. The filtrate, containing the crude product, is then concentrated under reduced pressure to remove the bulk of the solvent. google.com

Acid-Base Extraction: The crude residue is dissolved in dilute acid (e.g., hydrochloric acid in water). This protonates the basic piperazine nitrogen atoms, rendering the compound water-soluble. This aqueous solution is then washed with a non-polar organic solvent, such as cyclohexane, to remove non-basic organic impurities. google.com

Product Liberation and Extraction: The pH of the washed aqueous layer is adjusted to be strongly alkaline (pH 11-12) with a base like sodium hydroxide. This deprotonates the piperazine, converting it back to its water-insoluble free-base form. The pure product is then extracted from the aqueous layer into an organic solvent like methylene (B1212753) chloride or toluene. google.com

Final Isolation: The final organic extract is concentrated under reduced pressure to yield the purified 1-methyl-3-phenylpiperazine. google.com A product with a purity of 99.7% or higher as determined by HPLC has been reported using this method. google.com

The table below summarizes a typical purification protocol.

| Step | Procedure | Purpose |

| 1 | Quench reaction mixture with water and aqueous NaOH. | Neutralize reactive species and precipitate inorganic byproducts. |

| 2 | Filter the mixture and concentrate the filtrate. | Remove inorganic salts and bulk solvent. |

| 3 | Dissolve residue in aqueous HCl and wash with cyclohexane. | Isolate the basic product in the aqueous phase and remove non-basic impurities. |

| 4 | Adjust aqueous phase to pH 11-12 with NaOH. | Liberate the free-base form of the product. |

| 5 | Extract the product into an organic solvent (e.g., toluene). | Transfer the pure product from the aqueous phase to an organic phase. |

| 6 | Concentrate the organic extract under reduced pressure. | Isolate the final, purified product. |

Alkylation Reactions of the Piperazine Nitrogen Atoms

The piperazine ring of this compound contains two nitrogen atoms, N1 and N4, which can act as nucleophiles. However, in this compound, the N1 position is already substituted with a methyl group. Therefore, alkylation reactions primarily occur at the secondary amine nitrogen (N4).

Selective N-alkylation is a common strategy to synthesize various derivatives. To avoid undesired side reactions or lack of selectivity, synthetic strategies often employ protecting groups. nih.govresearchgate.net For instance, the synthesis can start from a precursor like 2-oxo-3-phenylpiperazine. The N4 nitrogen can be protected with a group such as a benzyl (Bn) or a tert-butyloxycarbonyl (Boc) group. nih.govmdpi.com Subsequently, the N1 nitrogen can be alkylated, for example, with methyl iodide and sodium hydride. wikipedia.org Following this selective alkylation, the protecting group on N4 is removed, yielding a mono-alkylated piperazine which can then undergo further derivatization at the N4 position.

Alkylation at the available N4 nitrogen of a 1-substituted-3-phenylpiperazine can be achieved using various alkyl halides in the presence of a base. encyclopedia.pub Common conditions involve reacting the piperazine with an alkyl or benzyl halide in a solvent like N,N-dimethylformamide (DMF) with potassium carbonate as the base. encyclopedia.pub This method allows for the introduction of a wide range of substituents at the N4 position.

A general scheme for selective alkylation involves a multi-step process, often starting from a protected piperazine precursor to ensure the desired substitution pattern. nih.govmdpi.com

Table 1: Examples of Reagents for N-Alkylation of Phenylpiperazine Scaffolds

| Alkylating Agent | Base | Solvent | Protecting Group (if applicable) | Reference |

| Methyl Iodide | Sodium Hydride | N,N-dimethylformamide | Benzyl | wikipedia.org |

| Alkyl Halides | Potassium Carbonate | N,N-dimethylformamide | None (on N4) | encyclopedia.pub |

| Benzyl Chloride | Potassium Carbonate | N,N-dimethylformamide | None (on N4) | encyclopedia.pub |

| Allyl Bromide | Not Specified | Not Specified | Benzyl | researchgate.net |

Formation of Substituted Phenylpiperazine Derivatives

The synthesis of substituted phenylpiperazine derivatives is a broad area of research, driven by the quest for new therapeutic agents. These derivatives can be formed by introducing various functional groups at the N4 position of the piperazine ring or by modifying the phenyl ring itself.

One approach involves the N-substitution of a phenylpiperazine core with various reagents to create a library of compounds. For example, a series of 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives were synthesized and showed good acaricidal activity. encyclopedia.pubacs.org The synthesis involved the alkylation or benzylation of a key piperazine intermediate. encyclopedia.pub

Another strategy involves a palladium-catalyzed cyclization reaction to construct the piperazine ring from different building blocks, allowing for the creation of highly substituted piperazines. acs.org This modular approach enables significant diversity in the final products. Research has also explored the synthesis of phenylpiperazine derivatives linked to other heterocyclic systems, such as 1,2-benzothiazine, to create potential anticancer agents. nih.gov

Table 2: Examples of Synthesized Substituted Phenylpiperazine Derivatives and their Applications

| Derivative Class | Synthetic Approach | Potential Application | Reference |

| 4-Substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazines | N-alkylation/benzylation of a piperazine intermediate | Acaricides | encyclopedia.pubacs.org |

| 1,2-Benzothiazine derivatives with phenylpiperazine substituents | Alkylation of 1,2-benzothiazine with a phenylpiperazine-containing chloroacetamide | Anticancer agents | nih.gov |

| para-Substituted 4-phenylpiperazines | Various synthetic routes | Monoamine oxidase (MAO) inhibitors | nih.gov |

| N-phenylpiperazine analogs with a 4-(thiophen-3-yl)benzamide (B12553508) moiety | Multi-step synthesis involving amide coupling | Selective D3 dopamine (B1211576) receptor ligands | nih.gov |

Ring Modification and Functionalization of the Phenyl Moiety

Direct modification of the phenyl ring of this compound can be achieved through electrophilic aromatic substitution reactions. The piperazine moiety acts as a directing group, influencing the position of substitution on the phenyl ring. The nitrogen atom attached to the phenyl ring is generally considered an activating group and an ortho-, para-director.

Substitutions on the phenyl ring can significantly impact the biological activity of the resulting compounds. For instance, a study on phenylpiperazine derivatives as intestinal permeation enhancers found that hydroxyl or primary amine substitutions on the phenyl ring increased toxicity, whereas aliphatic substitutions resulted in efficacy and toxicity profiles comparable to the parent compound, 1-phenylpiperazine. nih.gov

In another study focusing on dopamine receptor ligands, various substitutions (e.g., fluorine) were made at the 2nd, 3rd, and 4th positions of the phenyl ring of N-phenylpiperazine analogs to optimize binding affinity and selectivity. nih.gov Similarly, the synthesis of potential anticancer agents involved creating phenylpiperazine substituents with fluorine, chlorine, or trifluoromethyl groups on the phenyl ring. nih.gov These examples demonstrate that functionalization of the phenyl moiety is a key strategy for modulating the pharmacological properties of phenylpiperazine derivatives.

The general mechanisms for such modifications fall under electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.commasterorganicchemistry.com

Table 3: Examples of Phenyl Ring Functionalization in Phenylpiperazine Derivatives

| Substituent | Position on Phenyl Ring | Purpose of Modification | Reference |

| Fluorine | 2-, 3-, or 4-position | Optimize dopamine receptor binding | nih.gov |

| Chlorine, Trifluoromethyl | 3- and/or 4-position | Enhance anticancer activity | nih.gov |

| Hydroxyl, Primary Amine | Not specified | Structure-activity relationship studies | nih.gov |

| Aliphatic groups | Not specified | Structure-activity relationship studies | nih.gov |

| Halogen, Methyl, Cyano | 2-position | Investigate influence on acaricidal activity | nih.gov |

Reactivity as a Chiral Building Block in Complex Molecule Synthesis

The chirality of this compound makes it a valuable building block for the stereoselective synthesis of more complex molecules, particularly those with pharmacological importance. Its rigid structure and available reactive sites allow it to serve as a scaffold upon which further chemical complexity can be built.

A prominent example of its use as a chiral building block is in the synthesis of the antidepressant drug Mirtazapine. google.comgoogle.com In the synthesis of Mirtazapine, this compound is a key intermediate that provides the necessary stereochemistry for the final product.

The synthesis of such complex molecules often involves protecting group strategies to ensure that reactions occur at the desired locations on the this compound scaffold. For example, a process for preparing highly pure 1-methyl-3-phenylpiperazine involves the use of a 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine intermediate. researchgate.netgoogle.com The benzyl group protects the N4 position while other transformations are carried out. The oxo group is then reduced, and the benzyl protecting group is removed via catalytic hydrogenation to yield the chiral intermediate, which is then used in subsequent steps to construct the final complex molecule. google.comgoogle.com This highlights the role of this compound and its precursors as foundational elements in asymmetric synthesis.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, offering a wealth of information about the chemical environment of atoms within a molecule. For (S)-1-methyl-3-phenylpiperazine, various NMR experiments are utilized to elucidate its structure and stereochemistry.

¹H NMR Spectroscopy for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the different sets of protons.

A patent for a process to prepare highly pure 1-methyl-3-phenylpiperazine (B26559) reports its ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) at 300 MHz. google.com The spectrum shows a broad singlet at 1.80 ppm attributed to the N-H proton of the piperazine (B1678402) ring. google.com A multiplet between 1.95 and 2.18 ppm corresponds to two protons of the piperazine ring. google.com The methyl group attached to the nitrogen atom appears as a sharp singlet at 2.31 ppm. google.com A multiplet in the range of 2.79-3.12 ppm is assigned to the four protons of the piperazine ring. google.com The proton at the chiral center (C3) adjacent to the phenyl group appears as a multiplet between 3.85 and 3.89 ppm. google.com Finally, the five protons of the phenyl group resonate as a multiplet between 7.23 and 7.40 ppm. google.com

Another study provides ¹H NMR data for (R,S)-1-methyl-3-phenylpiperazine in deuterated dimethyl sulfoxide (B87167) (d6-DMSO) at 500 MHz. ambeed.com The spectrum shows a singlet at 2.30 ppm (1H), a singlet for the methyl group at 2.63 ppm (3H), and multiplets for the piperazine ring protons at 2.85-2.95 ppm (2H) and 3.62-3.68 ppm (4H). ambeed.com The proton at the chiral center gives a multiplet at 4.31-4.43 ppm (1H). ambeed.com The aromatic protons appear as a multiplet at 6.22 ppm (1H), a doublet at 6.90 ppm (2H), a multiplet between 7.2 and 7.6 ppm (4H), a singlet at 7.70 ppm (1H), and a doublet at 8.07 ppm (2H). ambeed.com

Table 1: ¹H NMR Data for 1-methyl-3-phenylpiperazine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent | Reference |

|---|---|---|---|---|---|

| 1.80 | bs | 1H | NH | CDCl₃ | google.com |

| 1.95-2.18 | m | 2H | Piperazine ring protons | CDCl₃ | google.com |

| 2.31 | s | 3H | N-CH₃ | CDCl₃ | google.com |

| 2.79-3.12 | m | 4H | Piperazine ring protons | CDCl₃ | google.com |

| 3.85-3.89 | m | 1H | CH-Ph | CDCl₃ | google.com |

| 7.23-7.40 | m | 5H | Phenyl protons | CDCl₃ | google.com |

| 2.30 | s | 1H | d6-DMSO | ambeed.com | |

| 2.63 | s | 3H | N-CH₃ | d6-DMSO | ambeed.com |

| 2.85-2.95 | m | 2H | Piperazine ring protons | d6-DMSO | ambeed.com |

| 3.62-3.68 | m | 4H | Piperazine ring protons | d6-DMSO | ambeed.com |

| 4.31-4.43 | m | 1H | CH-Ph | d6-DMSO | ambeed.com |

| 6.22 | m | 1H | Aromatic proton | d6-DMSO | ambeed.com |

| 6.90 | d | 2H | Aromatic protons | d6-DMSO | ambeed.com |

| 7.2-7.6 | m | 4H | Aromatic protons | d6-DMSO | ambeed.com |

| 7.70 | s | 1H | Aromatic proton | d6-DMSO | ambeed.com |

s = singlet, bs = broad singlet, d = doublet, m = multiplet

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for a complete assignment of the carbon skeleton.

Research on intermediates for the synthesis of 1-methyl-3-phenylpiperazine provides ¹³C NMR data for a related compound, 4-benzyl-1-methyl-3-phenylpiperazine (B3188717), in CDCl₃. researchgate.net While not the exact target compound, this data gives an indication of the expected chemical shifts for the piperazine and phenyl rings. For instance, the carbons of the piperazine ring in a similar environment appear in the range of 46-65 ppm, while the phenyl carbons are found between 127-143 ppm. researchgate.net

More directly, studies on related piperazine derivatives show that the methyl carbon typically resonates at a lower chemical shift, while the carbons of the phenyl group appear at higher chemical shifts. researchgate.net The specific chemical shifts of the piperazine ring carbons are sensitive to the substituents and the conformation of the ring.

Solid-State NMR for Conformational and Packing Effects

While solution-state NMR provides information about the average structure of a molecule in a solvent, solid-state NMR (ssNMR) can reveal details about the conformation and intermolecular interactions of a compound in its crystalline form. For piperazine derivatives, ssNMR is particularly useful for studying the effects of crystal packing on the conformation of the six-membered ring.

Stereochemical Differentiation via NMR

Distinguishing between enantiomers and diastereomers is a critical aspect of analyzing chiral molecules. NMR spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, can be used for stereochemical differentiation.

For piperazine derivatives, the use of temperature-dependent NMR experiments has been shown to be effective in studying their conformational behavior. nih.govrsc.org The interconversion between different chair conformations of the piperazine ring can be observed, and the energy barriers for these processes can be calculated. nih.govrsc.org In the case of this compound, the presence of the chiral center at the C3 position influences the conformational equilibrium of the piperazine ring.

Furthermore, the synthesis of diastereomeric salts using a chiral acid, such as (+)-Anicyphos, allows for the separation of enantiomers. ambeed.com The NMR spectra of these diastereomeric salts would exhibit distinct signals for each enantiomer, enabling their differentiation and the determination of enantiomeric purity.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Electron Impact (EI) Mass Spectrometry and Fragmentation Pathway Analysis

Electron Impact (EI) mass spectrometry is a "hard" ionization technique that bombards molecules with high-energy electrons, causing them to ionize and fragment in a reproducible manner. youtube.com The resulting mass spectrum is a fingerprint of the molecule, with the molecular ion peak indicating the molecular weight and the fragment ions providing clues about the structure.

A patent for the preparation of 1-methyl-3-phenylpiperazine reports a mass spectrum with a molecular ion peak (MH)⁺ at m/z 177.0, which corresponds to the protonated molecule. google.com The fragmentation of N-substituted piperazines typically involves cleavage of the bonds within the piperazine ring and the bonds connecting the substituents to the ring.

Studies on the fragmentation of phenylpiperazines have shown common fragment ions at m/z 119, m/z 70, and m/z 56. The ion at m/z 119 likely corresponds to the phenylpiperazine cation after the loss of the methyl group and other fragments. The ions at m/z 70 and m/z 56 are characteristic fragments of the piperazine ring itself. nih.gov The analysis of these fragmentation pathways provides strong evidence for the presence of both the phenyl and the N-methylpiperazine moieties within the molecule.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-3-phenylpiperazine |

| (R,S)-1-methyl-3-phenylpiperazine |

| (+)-Anicyphos |

| 4-benzyl-1-methyl-3-phenylpiperazine |

| Phenylpiperazine |

Electrospray Ionization (ESI) Mass Spectrometry for Molecular Ion Determination

Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique that is particularly useful for determining the molecular weight of thermally labile and non-volatile compounds like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound (C₁₁H₁₆N₂), with a molecular weight of 176.26 g/mol , ESI-MS analysis in positive ion mode typically reveals a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 177.0. researchgate.net This technique provides a direct and accurate measurement of the molecular weight, confirming the elemental composition of the parent molecule. Data from high-resolution mass spectrometers, such as Quadrupole Exactive Plus Orbitrap, can further enhance the accuracy of the mass determination. mzcloud.org

Table 1: ESI-MS Data for this compound

| Parameter | Value | Reference |

| Ionization Mode | ESI | mzcloud.org |

| Molecular Formula | C₁₁H₁₆N₂ | researchgate.net |

| Calculated Molecular Weight | 176.26 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Observed [M+H]⁺ | 177.0 m/z | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the separation and identification of volatile and semi-volatile compounds. In GC-MS analysis of piperazine derivatives, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. unodc.orgnih.gov

The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z 176, along with characteristic fragment ions resulting from the cleavage of the piperazine ring and the loss of methyl and phenyl groups. The retention time from the gas chromatogram provides an additional layer of identification. GC-MS is widely used in forensic analysis for the detection of piperazine derivatives in seized materials. unodc.org

Table 2: Typical GC-MS Parameters for Piperazine Analysis

| Parameter | Condition | Reference |

| Column | 5% phenyl/95% methyl silicone | unodc.org |

| Injection Mode | Splitless | nih.gov |

| Carrier Gas | Helium | unodc.orgnih.gov |

| Ionization Mode | Electron Ionization (EI), 70 eV | unodc.orgnih.gov |

| Scan Range | 30-350 amu | unodc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds

For non-volatile or thermally unstable compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov LC separates the components of a mixture in the liquid phase, after which they are introduced into the mass spectrometer. This technique is particularly valuable for the analysis of complex mixtures and for quantifying the concentration of specific compounds. mdpi.com

In the context of this compound, LC-MS can be used to assess its purity and identify any non-volatile impurities. google.com High-performance liquid chromatography (HPLC) coupled with a mass spectrometer allows for the separation of the target compound from its isomers and degradation products, with the mass spectrometer providing definitive identification of each component. google.combldpharm.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, are instrumental in identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification. thermofisher.com

The FT-IR spectrum of this compound would exhibit several key absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring and the methyl group would be observed in the 2800-3000 cm⁻¹ region. researchgate.net

N-H Stretching: If a secondary amine is present (as in the parent piperazine), a characteristic N-H stretching band would be seen in the 3300-3500 cm⁻¹ range. libretexts.org However, for the tertiary amine in this compound, this peak will be absent.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the piperazine ring are expected in the 1200-1300 cm⁻¹ range. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | > 3000 | researchgate.net |

| Aliphatic C-H | Stretching | 2800 - 3000 | researchgate.net |

| Aromatic C=C | Stretching | 1450 - 1600 | thermofisher.com |

| Aliphatic C-N | Stretching | 1200 - 1300 | researchgate.net |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and analyzing the scattered light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The combination of both techniques provides a more complete vibrational analysis of the molecule. researchgate.net For this compound, FT-Raman would be particularly useful for observing the symmetric vibrations of the aromatic ring and the carbon skeleton of the piperazine ring. bldpharm.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. tanta.edu.eg When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. uzh.ch The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. tanta.edu.eg

For this compound, the phenyl group acts as the primary chromophore. The expected electronic transitions are π → π* transitions within the aromatic ring. uzh.ch These transitions typically occur in the UV region, and the presence of the nitrogen atoms in the piperazine ring may cause slight shifts in the absorption maxima compared to unsubstituted benzene (B151609). shivajicollege.ac.in The intensity of the absorption is related to the probability of the electronic transition. shivajicollege.ac.in

Chromatographic Methods for Purity and Enantiomeric Excess

Chromatographic techniques are central to the quality control and process monitoring of this compound. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are routinely utilized to assess purity, determine enantiomeric composition, and monitor the progression of synthetic reactions.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography stands as a definitive analytical tool for the quantitative assessment of this compound. It is employed to ascertain the purity of the final product and to track the conversion of intermediates during its synthesis.

Purity Assessment: In various synthetic routes, HPLC is the standard method for confirming the purity of 1-methyl-3-phenylpiperazine. For instance, a process involving the catalytic hydrogenation of 4-benzyl-1-methyl-3-phenylpiperazine in acetic acid yields the final product with a purity that can be precisely determined by HPLC. google.comgoogle.com Reports indicate that this method can produce 1-methyl-3-phenylpiperazine with purities as high as 99.7% to 100%. google.com Another synthetic approach, which involves a three-step process starting from benzaldehyde, also utilizes HPLC to confirm the final product's high purity of 99.9%. sphinxsai.com The high resolution of HPLC allows for the separation of the main compound from trace impurities, including starting materials, by-products, and isomers such as 1-methyl-2-phenylpiperazine (B3023066) and 1,4-dimethyl-2-phenylpiperazine, which can be challenging to remove. google.comgoogle.com

Reaction Monitoring: HPLC is also instrumental in monitoring the progress of the synthesis. For example, during the debenzylation of 4-benzyl-1-methyl-3-phenylpiperazine via catalytic hydrogenation, the reaction's endpoint is confirmed by HPLC analysis, ensuring the complete conversion of the starting material before proceeding with workup. google.comgoogle.com This real-time monitoring allows for precise control over reaction times and conditions, optimizing yield and purity.

Enantiomeric Excess Determination: To determine the enantiomeric excess (ee) of this compound, chiral HPLC is the method of choice. uma.es This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For phenylpiperazine derivatives, polysaccharide-based CSPs, such as Chiralpak IA, have been shown to be highly effective. bjmu.edu.cn The separation allows for the quantification of each enantiomer, typically by a UV detector, and thus the calculation of the enantiomeric excess. uma.esmdpi.com The choice of mobile phase, often a mixture of a solvent like isopropanol (B130326) with an amine modifier in a buffer, is critical for achieving optimal resolution between the enantiomers. bjmu.edu.cn

Table 1: Illustrative HPLC Conditions for Analysis of Phenylpiperazine Derivatives

| Parameter | Condition | Compound Class | Purpose | Reference |

|---|---|---|---|---|

| Column | Chiralpak IA | Phenylpiperazine Derivatives | Enantioseparation | bjmu.edu.cn |

| Mobile Phase | 35% Isopropanol (containing 0.1% diethylamine) in CO2 | Phenylpiperazine Derivatives | Enantioseparation | bjmu.edu.cn |

| Flow Rate | 3.0 mL/min | Phenylpiperazine Derivatives | Enantioseparation | bjmu.edu.cn |

| Detection | UV at 283 nm | Phenylpiperazine Derivatives | Enantioseparation | bjmu.edu.cn |

| Purity Achieved | 99.7% - 100% | 1-Methyl-3-phenylpiperazine | Purity Assessment | google.com |

| Purity Achieved | 99.9% | 1-Methyl-3-phenylpiperazine | Purity Assessment | sphinxsai.com |

Thin Layer Chromatography (TLC) for Reaction Progress

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used to monitor the progress of chemical reactions in the synthesis of piperazine derivatives. mdpi.comambeed.com While not providing the quantitative precision of HPLC, its speed makes it ideal for qualitative, real-time tracking of a reaction's status.

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. The plate is then developed in a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. mdpi.com The separated spots, corresponding to the starting materials, intermediates, and products, are visualized, often under UV light. By comparing the intensity of the spot for the starting material with that of the product, a chemist can qualitatively judge the extent of the reaction. The reaction is considered complete when the spot corresponding to the starting material has disappeared or significantly diminished. mdpi.comthieme.de For instance, in syntheses of related piperazine structures, TLC has been used to monitor key steps like esterification and cyclization, with reaction completion typically observed within a few hours. mdpi.comambeed.com

Table 2: Example of TLC for Reaction Monitoring in Piperazine Synthesis

| Step Monitored | Mobile Phase System | Observation for Completion | Typical Time | Reference |

|---|---|---|---|---|

| Ester Hydrolysis | Ethyl acetate/Hexane (1:1 to 1:5) | Disappearance of starting ester spot | ~2 hours | mdpi.com |

| Cyclization | Ethyl acetate/Hexane (1:1 to 1:5) | Disappearance of intermediate spot | ~1 hour | mdpi.com |

| Oxalamate Formation | Not Specified | Confirmation of reaction completion | Not Specified | ambeed.com |

Computational and Theoretical Studies of S 1 Methyl 3 Phenylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods can elucidate the fundamental electronic and structural properties of (S)-1-methyl-3-phenylpiperazine.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are utilized to determine its most stable three-dimensional conformation (optimized molecular geometry). thermofisher.com This process involves calculating the potential energy of the molecule for different atomic arrangements until the lowest energy state is found. The resulting geometry provides precise bond lengths, bond angles, and dihedral angles.

The electronic structure, which governs the molecule's reactivity and properties, is also a key output of DFT calculations. These theoretical approaches have been successfully applied to related phenylpiperazine compounds to understand their structural and electronic characteristics. nih.gov

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV Absorption)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method, used with DFT, is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. proquest.comnih.gov By computing the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. nih.govproquest.com These calculated shifts can then be compared with experimental data to confirm the molecular structure and assignment of signals. nih.gov For instance, studies on similar complex organic molecules have shown that functionals like B3LYP and M06-2X can predict chemical shifts with a good degree of accuracy when compared to experimental values. proquest.comnih.govbohrium.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to its ultraviolet-visible (UV) absorption spectrum. This provides insight into the wavelengths of light the molecule absorbs and its behavior when exposed to UV radiation.

Analysis of Electronic Properties (e.g., HOMO-LUMO, MEP, Mulliken Charges, Electrostatic Potential)

Understanding the electronic properties of this compound is crucial for predicting its chemical reactivity and interaction with other molecules.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. It maps the electrostatic potential, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting how the molecule will interact with biological receptors or other reactants.

Mulliken Charges: Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule. This provides a quantitative measure of the electron distribution and helps in understanding the electrostatic interactions and bonding characteristics of the compound.

| Property | Value |

|---|---|

| Heavy Atom Count | 13 |

| Aromatic Heavy Atom Count | 6 |

| Fraction Csp3 | 0.45 |

| Rotatable Bond Count | 1 |

| H-Bond Acceptor Count | 2 |

| H-Bond Donor Count | 1 |

| Molar Refractivity | 62.05 |

| Topological Polar Surface Area (TPSA) | 15.27 Ų |

Data sourced from computational predictions. ambeed.com

Thermodynamic Properties (e.g., Heat Capacity, Entropy, Enthalpy)

DFT calculations can also be used to predict the thermodynamic properties of a molecule in the ideal gas state. By calculating the vibrational frequencies from the optimized geometry, statistical mechanics principles can be applied to determine properties such as:

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by a certain amount.

Entropy (S): A measure of the disorder or randomness of the system.

Enthalpy (H): A measure of the total energy of the system.

These calculations, often performed as a function of temperature, provide fundamental thermodynamic data that is essential for understanding the compound's stability and for chemical process design. Such theoretical determinations have been validated against experimental results for other aza-aromatic compounds.

Molecular Modeling and Simulation

Beyond the properties of the isolated molecule, computational modeling can simulate how this compound interacts with its environment, particularly with biological macromolecules.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or nucleic acid). This method is crucial in drug discovery and molecular biology for understanding ligand-receptor binding.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function, which calculates the free energy of binding. A lower binding energy indicates a more stable and favorable interaction.

Studies on various phenylpiperazine derivatives have demonstrated their potential to interact with a range of biological targets. For example, different substituted phenylpiperazines have been docked into:

Topoisomerase II and DNA: To evaluate potential anticancer activity, showing interactions with key amino acid residues and DNA bases. nih.govmdpi.com

Androgen Receptor (AR): To investigate their potential as AR antagonists for applications in prostate cancer treatment.

α1A-Adrenoceptor: To understand the binding mechanisms for compounds affecting the cardiovascular system.

These studies reveal that the phenylpiperazine moiety often engages in crucial π-π stacking or hydrophobic interactions within the receptor's binding pocket, while the piperazine (B1678402) ring can form key hydrogen bonds. nih.gov Although a specific docking study for this compound is not available in the cited literature, its structural similarity to these studied compounds suggests it could be effectively modeled to predict its interactions with various receptors, including those targeted by its derivative, Mirtazapine.

Prediction of Inhibitory Activity against Specific Proteins

The prediction of the inhibitory activity of this compound against specific proteins would typically involve molecular docking and scoring. This process entails computationally placing the molecule into the binding site of a target protein to predict its binding orientation and affinity. The results of such studies for related phenylpiperazine compounds have shown that the phenylpiperazine moiety can be a crucial pharmacophore for binding to various receptors. For instance, derivatives of phenylpiperazine have been investigated as inhibitors of enzymes like topoisomerase II, where the phenylpiperazine ring contributes to interactions with amino acid residues in the binding domain. nih.gov

Table 1: Predicted Inhibitory Activity of this compound Against Various Protein Targets (Hypothetical Data)

| Protein Target | Predicted IC50 (µM) | Scoring Function |

|---|---|---|

| Dopamine (B1211576) D2 Receptor | 0.5 | London dG |

| Serotonin (B10506) 5-HT2A Receptor | 1.2 | GBVI/WSA dG |

| Histamine H1 Receptor | 3.5 | OPLS3e |

Note: The data in this table is for illustrative purposes only and is not based on experimental results.

Binding Affinity and Pose Analysis

Following the initial prediction of inhibitory activity, a more detailed analysis of the binding affinity and pose is conducted. This involves a closer examination of the interactions between the ligand, in this case this compound, and the amino acid residues of the protein's binding pocket. For related N-phenylpiperazine analogs, studies have shown that these molecules can bind with high affinity to receptors like the D3 dopamine receptor, with specific substitutions on the phenyl ring influencing selectivity. mdpi.com The analysis would identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that contribute to the binding energy.

A detailed binding pose analysis for this compound would map out these interactions, providing a structural basis for its predicted activity.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, offering insights into its flexibility and the stability of its binding to a target protein. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions on a timescale of nanoseconds to microseconds.

For phenylpiperazine-containing molecules, MD simulations have been used to understand the conformational changes upon binding to a target. acs.org These simulations can reveal how the molecule adapts its shape to fit into the binding site and how the protein itself may change conformation upon binding. The stability of the ligand-protein complex over the course of the simulation is a strong indicator of a stable binding interaction.

Topological Studies (e.g., ELF, LOL, ALIE, RDG) for Intra- and Intermolecular Interactions

Topological analysis of the electron density, using methods like the Electron Localization Function (ELF), Localized Orbital Locator (LOL), Average Local Ionization Energy (ALIE), and Reduced Density Gradient (RDG), can provide a detailed picture of the chemical bonding and non-covalent interactions within this compound and between the molecule and its environment.

These methods visualize the electron distribution to identify regions of covalent bonds, lone pairs, and non-covalent interactions, which are crucial for understanding the molecule's reactivity and how it interacts with other molecules. While specific topological studies on this compound are not prevalent in the literature, such analyses are powerful tools for rational drug design.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational approaches to SAR, such as quantitative structure-activity relationship (QSAR) modeling, are widely used to guide the optimization of lead compounds.

For phenylpiperazine derivatives, computational SAR studies have been employed to identify the structural features that are important for activity and selectivity against various targets. nih.gov These studies might involve generating a library of virtual derivatives of this compound with different substituents and then using computational methods to predict their activity. The results can then be used to build a model that relates structural properties to biological activity, guiding the synthesis of new, more potent, and selective compounds.

Table 2: Hypothetical Computational SAR Data for Derivatives of this compound

| Derivative | Modification | Predicted Affinity (pKi) |

|---|---|---|

| This compound | Parent Compound | 8.3 |

| Derivative 1 | 4-fluoro substitution on phenyl ring | 8.5 |

| Derivative 2 | 4-chloro substitution on phenyl ring | 8.6 |

| Derivative 3 | 4-methoxy substitution on phenyl ring | 8.1 |

| Derivative 4 | N-ethyl instead of N-methyl | 8.2 |

Note: The data in this table is for illustrative purposes and does not represent experimentally determined values.

Biological Activities and Ligand Applications in Research

Role as a Pharmaceutical Intermediate and Precursor

The utility of (S)-1-methyl-3-phenylpiperazine as a key intermediate is well-established in the pharmaceutical industry. Its specific stereochemistry and reactive sites make it an ideal starting material for the synthesis of complex molecules with therapeutic potential.

Synthesis of Mirtazapine and Related Tetracyclic Compounds

This compound is a pivotal intermediate in the production of the atypical antidepressant, Mirtazapine. google.comjustia.com Mirtazapine's tetracyclic structure is assembled through a series of reactions that utilize the pre-existing phenyl and piperazine (B1678402) rings of the starting material. The synthesis involves the reaction of this compound with a suitable pyridine (B92270) derivative to construct the final tetracyclic framework. chemicalbook.com Various synthetic strategies have been developed to optimize this process, aiming for high purity and yield, which is critical for pharmaceutical manufacturing. google.comjustia.com

The synthesis of Mirtazapine from this compound underscores the importance of this intermediate. One patented method describes the preparation of highly pure 1-methyl-3-phenylpiperazine (B26559) for this purpose. google.com Another approach details a seven-step reaction sequence starting from styrene (B11656) oxide and N-methylethanolamine to produce Mirtazapine, with this compound as a key intermediate. researchgate.net The efficiency of these synthetic routes is crucial for the commercial viability of Mirtazapine.

Beyond Mirtazapine, the structural motif of this compound is also applicable to the synthesis of other tetracyclic compounds. justia.com The inherent reactivity of the piperazine ring allows for the addition of various substituents, leading to a diverse range of molecules with potential therapeutic applications.

Applications in the Development of Antidepressants and Antihistamines

The piperazine moiety is a common feature in many centrally acting drugs, including antidepressants and antihistamines. nih.gov this compound, as a substituted piperazine, serves as a valuable precursor in the development of novel compounds in these therapeutic areas. chemimpex.com Its structure allows for modifications that can fine-tune the pharmacological profile of the resulting molecules, influencing their affinity and selectivity for specific receptors. nih.gov

In the context of antidepressants, the piperazine ring is often associated with favorable pharmacokinetic properties for central nervous system penetration. nih.gov The development of new antidepressants often involves the exploration of structure-activity relationships, where the piperazine core of molecules like this compound is systematically modified to enhance efficacy and reduce side effects. nih.gov

Pharmacological Studies and Receptor Interactions

This compound itself exhibits biological activity, making it a subject of pharmacological research. Its ability to interact with various receptors provides insights into potential therapeutic applications and the design of new ligands.

Affinity and Activity at Sigma Receptors (S1R, S2R)

Sigma receptors, particularly the sigma-1 receptor (S1R), are involved in a wide range of cellular functions and are considered therapeutic targets for various neurological and psychiatric disorders. nih.gov Research has shown that certain piperazine derivatives exhibit significant affinity for sigma receptors.

Studies on piperidine/piperazine-based compounds have led to the discovery of potent S1R ligands. nih.gov While specific data for this compound's affinity is part of broader research, the general class of compounds shows promise. For instance, compound 1 in a study, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, demonstrated high affinity for S1R with a Ki value of 3.2 nM. nih.gov This highlights the potential of the phenylpiperazine scaffold in designing selective sigma receptor ligands. The functionality of these compounds can range from agonist to antagonist, which is determined through functional assays. nih.gov

| Compound | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R/S1R) |

| 1 | 3.2 | - | - |

| Haloperidol (reference) | 2.6 | - | - |

Data extracted from a study on piperidine/piperazine-based compounds. nih.gov

Antagonistic Activity at Purinergic P2X7 Receptors

The P2X7 receptor, an ATP-gated ion channel, is primarily expressed on immune cells and is implicated in inflammatory processes. nih.govnih.gov Antagonists of the P2X7 receptor are being investigated for their potential in treating inflammatory conditions and chronic pain. nih.gov

Derivatives of phenylpiperazine have been explored as P2X7 receptor antagonists. For example, tyrosyl derivatives incorporating a phenylpiperazine moiety have shown potent antagonistic activity. nih.gov While direct studies on this compound's P2X7 activity are not extensively detailed in the provided context, the inclusion of the phenylpiperazine structure in potent antagonists suggests its relevance in this area of research.

Modulation of Alpha-1 Adrenoceptors

Alpha-1 adrenoceptors are involved in the regulation of vascular tone and are targets for antihypertensive drugs. The interaction of various compounds with subtypes of the alpha-1 adrenoceptor is an active area of research.

Studies investigating the contraction of rat thoracic aorta, mesenteric artery, and pulmonary artery have utilized various antagonists to characterize the alpha-1 adrenoceptor subtypes involved. nih.gov Piperazine derivatives are among the classes of compounds that have been shown to interact with these receptors. While the specific modulatory activity of this compound on alpha-1 adrenoceptors is not explicitly detailed, the broader family of piperazine-containing molecules is known to possess affinity for these receptors.

Potential for Antimicrobial and Antioxidant Properties (in derivatives)

While research on the intrinsic antimicrobial and antioxidant properties of this compound is not extensively documented, the broader class of phenylpiperazine derivatives has demonstrated significant potential in these areas. The piperazine nucleus is a common feature in many compounds developed for their therapeutic properties.

Antimicrobial Activity:

The piperazine moiety is a well-established pharmacophore in the design of antimicrobial agents. Numerous studies have shown that derivatives of piperazine exhibit a broad spectrum of activity against various microbial strains. For instance, novel piperazine derivatives have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

One study detailed the synthesis of a series of novel Mannich bases incorporating a piperazine moiety. These compounds were tested against a panel of bacteria and yeasts, with some derivatives showing significant activity, particularly against Gram-positive bacteria like Staphylococcus epidermidis and Staphylococcus aureus, and the yeast Candida parapsilosis. innospk.com Another comprehensive review highlighted that various N-alkyl and N-aryl piperazine derivatives possess good to superior antimicrobial activities. bldpharm.com Research on s-Triazine based piperazine derivatives also revealed that certain compounds exhibited notable inhibitory concentrations against bacterial species like E. coli and B. subtilis, and fungal species such as C. albicans and A. niger.

The antimicrobial efficacy of these derivatives is often attributed to the nature and position of substituents on the phenyl and piperazine rings. For example, the introduction of halogen or trifluoromethyl groups can modulate the biological potency of the molecule.

Antioxidant Activity:

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. This has spurred research into the antioxidant potential of various synthetic compounds, including piperazine derivatives.

Studies on 1-aryl/aralkyl piperazine derivatives containing a xanthine (B1682287) moiety have demonstrated their capacity to act as antioxidants. justia.comgoogle.com The antioxidant activity of these compounds was evaluated using methods such as DPPH (2,2'-Diphenyl-1-picrylhydrazyl), ABTS (2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)), and FRAP (ferric reducing/antioxidant power) assays. justia.comgoogle.com It was found that the presence of a hydroxyl group in the structure is often crucial for the antioxidant properties. justia.comgoogle.com

Another study investigated the antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives and found that compounds with methyl substitutions on the phenoxyethyl moiety increased superoxide (B77818) dismutase (SOD) activity and the total antioxidant capacity (TAC). This suggests that structural modifications to the phenylpiperazine scaffold can significantly influence its antioxidant potential.

| Derivative Class | Antimicrobial Activity Highlight | Antioxidant Activity Highlight | Source(s) |